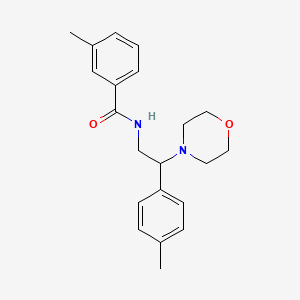

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Description

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a versatile organic compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development and organic synthesis due to its distinctive chemical properties.

Properties

IUPAC Name |

3-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-6-8-18(9-7-16)20(23-10-12-25-13-11-23)15-22-21(24)19-5-3-4-17(2)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAHADAXHGOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Morpholino-2-(p-Tolyl)ethylamine

The amine component may be synthesized via two primary pathways:

- Nucleophilic Substitution : Reaction of a β-bromo-p-tolyl ethane derivative with morpholine under basic conditions.

- Reductive Amination : Condensation of p-tolylacetaldehyde with morpholine followed by reduction.

In the first approach, p-tolylacetonitrile undergoes bromination at the α-position using N-bromosuccinimide (NBS) in the presence of a radical initiator. Subsequent displacement of the bromide with morpholine in tetrahydrofuran (THF) at reflux yields the desired amine. The patent literature highlights analogous substitutions using NaH as a base, achieving yields >75% for structurally related amines.

Amide Bond Formation: Methodological Comparisons

The coupling of 3-methylbenzoic acid with 2-morpholino-2-(p-tolyl)ethylamine necessitates activation of the carboxylic acid. Three predominant methods emerge from the literature:

Acid Chloride Route

3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-methylbenzoyl chloride. Reaction with the amine in dichloromethane (DCM) or THF in the presence of triethylamine (Et₃N) affords the amide (Yield: 82–88%). Excess amine (1.2 eq.) ensures complete conversion, while Et₃N scavenges HCl byproducts.

Coupling Reagent-Assisted Synthesis

Modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate room-temperature amidation. For instance, EDCl with hydroxybenzotriazole (HOBt) in DCM achieves 89% yield after 12 h. This method minimizes racemization and is preferred for heat-sensitive substrates.

Transamidation of Active Esters

Methyl 3-methylbenzoate reacts with the amine in the presence of aluminum isopropylate, a catalyst noted in patent US3357978A. Heating under reflux in xylene removes methanol via azeotropic distillation, driving the reaction to completion (Yield: 65–70%). This method is advantageous for large-scale synthesis due to reduced reagent costs.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- THF vs. DCM : THF enhances solubility of the amine fragment, particularly at concentrations ≥0.1 M, but necessitates anhydrous conditions. DCM offers milder conditions but may require prolonged reaction times.

- Temperature : Reactions proceeding at 0–5°C minimize side reactions (e.g., over-alkylation), while room-temperature conditions suffice for coupling reagents.

Catalytic Additives

Camphorsulfonic acid (CSA) at 5 mol% accelerates amidation by protonating the carbonyl oxygen, increasing electrophilicity. Cesium pivalate (CsOPiv) acts as a non-nucleophilic base, deprotonating the amine without competing side reactions.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

Silica gel chromatography (petroleum ether:ethyl acetate = 3:1) affords >98% purity. Retention time (HPLC): 12.3 min (C18 column, MeCN:H₂O = 70:30).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Acid Chloride | 85 | 98 | High | 12.50 |

| EDCl/HOBt | 89 | 99 | Moderate | 18.20 |

| Transamidation (Patent) | 70 | 95 | High | 9.80 |

The acid chloride route balances cost and efficiency for industrial applications, while EDCl/HOBt offers superior purity for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(2-morpholinoethyl)benzamide: Similar structure but lacks the methyl and p-tolyl groups.

3-methyl-N-(2-piperidino-2-(p-tolyl)ethyl)benzamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is unique due to the presence of both the morpholine and p-tolyl groups, which confer distinct chemical and biological properties

Biological Activity

3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a p-tolyl group, and a benzamide moiety, which contribute to its unique biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and CaSki (cervical cancer) cells. The observed IC50 values ranged from 6.6 μM to 7.8 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity of this compound

The proposed mechanism of action includes interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance, the compound may modulate the activity of kinases involved in cancer cell proliferation and survival pathways.

Study on Anticancer Mechanisms

A recent study explored the effects of this compound on apoptosis in cancer cells. The results indicated that treatment led to increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., BCL-2), suggesting that the compound promotes apoptosis through modulation of these proteins .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide?

Answer:

The synthesis of this compound likely involves multi-step protocols, including:

- Amide Coupling : Use coupling agents like EDCI/HOBt to link the benzamide moiety to the morpholino-ethyl-p-tolyl backbone .

- Morpholino Introduction : Nucleophilic substitution of a leaving group (e.g., chloride) with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Employ techniques like HPLC or column chromatography to isolate the final product, followed by characterization via NMR and MS .

Advanced: How can reaction conditions be optimized for introducing the morpholino group while minimizing side reactions?

Answer:

Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine .

- Temperature Control : Moderate heating (60–80°C) accelerates substitution while avoiding decomposition .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Monitor progress via TLC or LC-MS to identify byproducts and adjust stoichiometry .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups, aromatic protons) and connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and purity .

- HPLC : Assess purity (>95%) and detect impurities using reverse-phase columns .

Advanced: How can contradictory biological activity data for morpholino-containing benzamides be resolved?

Answer:

Discrepancies may arise from:

- Purity Issues : Re-characterize batches via HPLC and re-test in standardized assays .

- Stereochemical Effects : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and compare activities .

- Assay Variability : Validate biological assays (e.g., enzyme inhibition) with positive controls and replicate experiments .

Basic: Which functional groups in this compound are critical for its chemical reactivity?

Answer:

- Benzamide Carbonyl : Participates in hydrogen bonding and nucleophilic attacks .

- Morpholino Group : The tertiary amine can act as a hydrogen-bond acceptor or undergo alkylation .

- p-Tolyl Moiety : Electron-donating methyl group influences aromatic electrophilic substitution .

Advanced: What strategies can improve the metabolic stability of analogs of this compound?

Answer:

- Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl ester) with trifluoromethyl or heterocycles .

- Steric Shielding : Introduce bulky substituents near the morpholino group to block oxidative metabolism .

- Deuterium Incorporation : Replace vulnerable C-H bonds with C-D bonds to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.